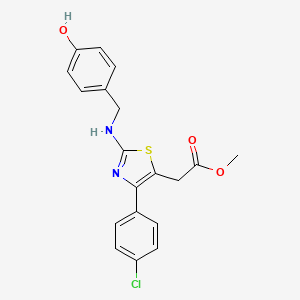
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester is an organophosphorus compound. It is a type of phosphoric acid ester, which are compounds where the hydrogen atoms of the phosphoric acid are replaced by organic groups. These esters are significant in various biochemical and industrial processes due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid esters typically involves the reaction of phosphoric acid with alcohols. For phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester, the reaction involves diethyl phosphite and an appropriate alkene under controlled conditions. The reaction is usually catalyzed by a base or an acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of phosphoric acid esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Plays a role in biochemical studies involving phosphate esters and their interactions with enzymes and other biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the manufacture of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can form covalent bonds with these targets, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphite
- Phosphoric acid, diethyl ester
- Phosphonic acid, diethyl ester
Comparison
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester is unique due to its specific ester structure, which imparts distinct chemical properties compared to other phosphoric acid esters. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
74756-49-3 |
|---|---|
Molekularformel |
C10H22O7P2 |
Molekulargewicht |
316.22 g/mol |
IUPAC-Name |
1-diethoxyphosphorylethenyl diethyl phosphate |
InChI |
InChI=1S/C10H22O7P2/c1-6-13-18(11,14-7-2)10(5)17-19(12,15-8-3)16-9-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
ZOWFLVACJJGLPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)OP(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
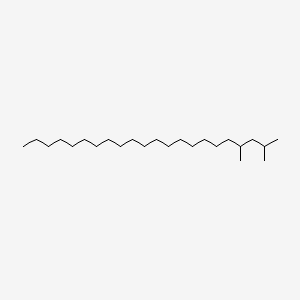
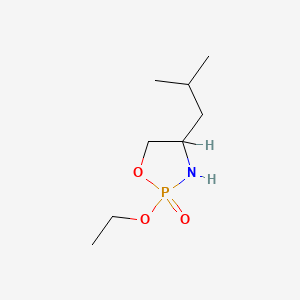
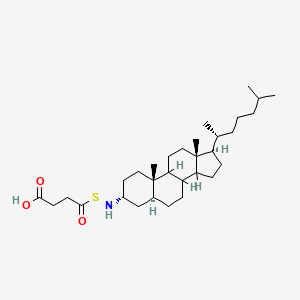
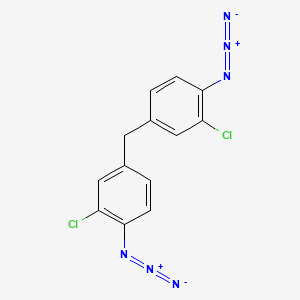
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
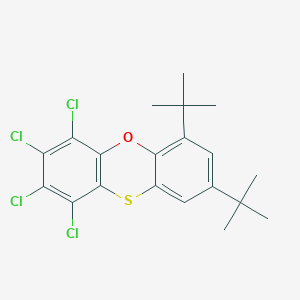
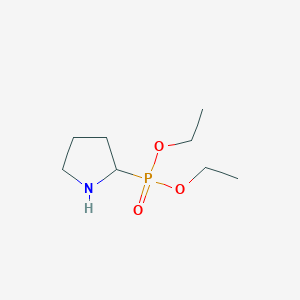

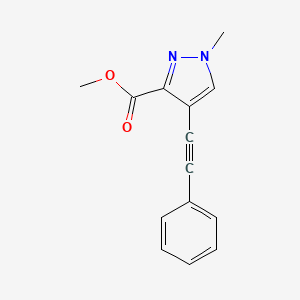
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
